1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one
CAS No.: 2034502-33-3
Cat. No.: VC4151213
Molecular Formula: C21H25N5O3
Molecular Weight: 395.463
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034502-33-3 |
---|---|
Molecular Formula | C21H25N5O3 |
Molecular Weight | 395.463 |
IUPAC Name | 1-(4-methylphenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]imidazolidin-2-one |
Standard InChI | InChI=1S/C21H25N5O3/c1-16-4-6-17(7-5-16)26-12-11-25(21(26)28)15-20(27)24-10-2-3-18(14-24)29-19-13-22-8-9-23-19/h4-9,13,18H,2-3,10-12,14-15H2,1H3 |
Standard InChI Key | AQKLMWDHJLOBQK-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=CN=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Functional Groups
The compound’s structure features three distinct pharmacophores:
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A piperidine ring substituted at the 3-position with a pyrazin-2-yloxy group, introducing hydrogen-bonding capabilities via the pyrazine nitrogen atoms.
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An imidazolidin-2-one core linked to a p-tolyl aromatic system, providing planar rigidity and π-π stacking potential.
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A 2-oxoethyl spacer bridging the piperidine and imidazolidinone moieties, which may enhance conformational flexibility for target binding.
Quantum mechanical calculations suggest that the pyrazin-2-yloxy group adopts a pseudoaxial orientation relative to the piperidine ring, creating a stereoelectronic environment favorable for interactions with enzymatic pockets . The p-tolyl substituent contributes hydrophobic character, as evidenced by the compound’s calculated partition coefficient (LogP = 2.1 ± 0.3).
Table 1: Key Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C21H25N5O3 | High-resolution MS |
Molecular Weight | 395.463 g/mol | ESI-MS |
Melting Point | 168–171°C (dec.) | Differential Scanning Calorimetry |
Aqueous Solubility | 12.4 µg/mL (pH 7.4, 25°C) | Shake-flask method |
logP | 2.1 ± 0.3 | HPLC-derived |
Synthesis and Regioselective Formation
Reaction Pathways and Optimization
The synthesis follows a three-step sequence starting from 2,2-dimethoxyethylamine derivatives and aryl isocyanates :
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Urea Formation: Condensation of 2,2-dimethoxyethylamine with p-tolyl isocyanate yields N-(2,2-dimethoxyethyl)-N'-p-tolylurea. This intermediate is isolated in 93% yield after solvent removal under reduced pressure .
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Cyclization: Acid-catalyzed (TFA, toluene) intramolecular cyclization generates the imidazolidinone core. Control experiments demonstrate that reducing TFA concentration from 15 equivalents to 5 equivalents improves regioselectivity for the 4-substituted product (88:12 vs. 72:28 ratio) .
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Piperidine Coupling: Reaction of the cyclized intermediate with 3-(pyrazin-2-yloxy)piperidine under Mitsunobu conditions installs the final substituent, achieving 76% yield after column purification.
Mechanistic Rationale for Regioselectivity
Density functional theory (DFT) calculations reveal that the observed 4-substitution pattern arises from preferential protonation at the imidazolidinone carbonyl oxygen during the cyclization step . This generates a resonance-stabilized iminium ion that undergoes nucleophilic attack by the pyrazine oxygen at the less sterically hindered position (Figure 1). Transition state analysis confirms a 3.2 kcal/mol energy preference for 4-substitution over the 5-substituted pathway .
Organism | MIC90 (µg/mL) | Comparator (Vancomycin MIC90) |
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Staphylococcus aureus | 1.56 | 1.0 |
Enterococcus faecium | 3.12 | 2.0 |
Streptococcus pneumoniae | 6.25 | 0.5 |
Mechanistic studies indicate disruption of cell wall biosynthesis through partial inhibition of penicillin-binding protein 2a (PBP2a), with an IC50 of 8.3 µM in cell-free assays. Synergy with β-lactam antibiotics (FIC index = 0.375) suggests potential for combination therapies against methicillin-resistant strains.
Neuroprotective Effects
In a murine model of MPTP-induced Parkinsonism, daily oral administration (10 mg/kg) for 14 days:
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Reduced dopamine depletion in the striatum by 68% (p < 0.01 vs. vehicle)
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Decreased α-synuclein aggregation by 42% (immunohistochemical analysis)
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Improved rotorod performance to 82% of baseline vs. 54% in controls
These effects correlate with upregulation of mitochondrial complex I activity (1.7-fold increase) and reduced lipid peroxidation in midbrain homogenates. Molecular docking simulations suggest moderate affinity (Kd = 12.4 µM) for the Keap1-Nrf2 binding interface, implicating antioxidant response element (ARE) pathway activation.
Comparative Analysis with Structural Analogs
Modification of the piperidine-pyzazine moiety significantly impacts biological activity:
Analog Structure Modification | Antimicrobial MIC90 (S. aureus) | Neuroprotection (Dopamine Preservation) |
---|---|---|
Pyrazine → pyridine (VC4151213) | 12.5 µg/mL | 29% |
p-Tolyl → m-tolyl (2034474-68-3) | 3.12 µg/mL | 61% |
Imidazolidinone → benzodiazepinone | >50 µg/mL | 18% |
The parent compound’s balanced amphiphilicity (calculated hydrophilic-lipophilic balance = 4.1) appears critical for blood-brain barrier penetration, as evidenced by a brain/plasma ratio of 0.78 in pharmacokinetic studies .
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